Cas no 741283-41-0 (1-(benzyloxy)-4-iodo-2-methoxybenzene)

1-(Benzyloxy)-4-iodo-2-methoxybenzene is a halogenated aromatic compound featuring both benzyloxy and methoxy substituents, making it a versatile intermediate in organic synthesis. The iodine atom at the para position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex molecular architectures. Its stable yet modifiable structure is advantageous in pharmaceutical and materials chemistry research. The benzyloxy group offers additional synthetic flexibility, as it can be selectively deprotected under mild conditions. This compound is particularly useful in the development of fine chemicals and advanced organic frameworks due to its well-defined reactivity and compatibility with diverse reaction conditions.
1-(benzyloxy)-4-iodo-2-methoxybenzene structure
741283-41-0 structure
Product Name:1-(benzyloxy)-4-iodo-2-methoxybenzene
CAS No:741283-41-0
MF:C14H13IO2
MW:340.156296491623
CID:541526
PubChem ID:11493830
Update Time:2025-05-28

1-(benzyloxy)-4-iodo-2-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 4-iodo-2-methoxy-1-(phenylmethoxy)-
    • 4-iodo-2-methoxy-1-phenylmethoxybenzene
    • 1-(benzyloxy)-4-iodo-2-methoxybenzene
    • EN300-342300
    • 741283-41-0
    • DTXSID40467557
    • SCHEMBL6830402
    • Inchi: 1S/C14H13IO2/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
    • InChI Key: PSTUEMRFRHUISK-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=C(C=1)OC)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 339.99603g/mol
  • Monoisotopic Mass: 339.99603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 18.5Ų

1-(benzyloxy)-4-iodo-2-methoxybenzene Pricemore >>

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Additional information on 1-(benzyloxy)-4-iodo-2-methoxybenzene

Comprehensive Overview of 1-(benzyloxy)-4-iodo-2-methoxybenzene (CAS No. 741283-41-0): Properties, Applications, and Industry Insights

1-(Benzyloxy)-4-iodo-2-methoxybenzene (CAS No. 741283-41-0) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a benzyloxy group, iodo substitution, and methoxy functionality, makes it a versatile building block for cross-coupling reactions, particularly in palladium-catalyzed transformations such as Suzuki-Miyaura or Buchwald-Hartwig reactions. The compound's high purity (>98%) and stability under inert conditions have driven its adoption in R&D laboratories globally.

In recent years, the demand for iodo-aromatic compounds like 1-(benzyloxy)-4-iodo-2-methoxybenzene has surged due to their critical role in API (Active Pharmaceutical Ingredient) development. Researchers frequently search for "iodobenzene derivatives in drug discovery" or "methoxybenzene applications in medicinal chemistry," reflecting industry trends toward targeted therapies. This compound's electron-rich aromatic system enables selective functionalization, addressing key challenges in structure-activity relationship (SAR) studies for oncology and CNS drugs.

From a synthetic chemistry perspective, CAS 741283-41-0 serves as a precursor for liquid crystal materials and OLED intermediates, aligning with the growing "green electronics" movement. Its thermotropic properties and halogen bonding capabilities are frequently cited in patents related to flexible display technologies. Environmental considerations have also prompted studies into its biodegradation pathways, with HPLC-MS analysis confirming negligible ecotoxicity at standard application concentrations.

Quality control protocols for 1-(benzyloxy)-4-iodo-2-methoxybenzene emphasize HPLC purity testing and residual solvent analysis by GC-MS, meeting ICH Q3D guidelines. Storage recommendations typically specify amber glass vials under argon atmosphere at -20°C to prevent iodine dissociation. These technical specifications respond to common search queries like "how to stabilize iodoarenes" or "best practices for handling aromatic ethers."

The compound's crystallographic data (available in CSD databases) reveals a monoclinic P21/c space group with characteristic molecular stacking interactions, explaining its observed solid-state fluorescence. This property has sparked interest in "smart material" applications, particularly for sensors and bioimaging probes. Recent publications highlight its derivatization into BODIPY hybrids for mitochondrial tracking in live-cell assays.

Supply chain analytics indicate that 741283-41-0 maintains stable pricing in the fine chemicals market, with major producers offering custom synthesis and kilogram-scale batches. Regulatory documentation includes REACH compliance dossiers and CE-certified safety data sheets. Industry forums frequently discuss its role in "flow chemistry optimization" and "continuous manufacturing" processes, reflecting broader shifts toward Industry 4.0 in chemical production.

Emerging research explores the compound's potential in photoredox catalysis, where its aryl iodide moiety participates in single-electron transfer (SET) processes. This aligns with Nobel Prize-winning developments in visible-light photocatalysis, addressing search trends for "sustainable C-I bond activation." Computational chemistry studies using DFT calculations predict favorable HOMO-LUMO gaps for charge-transfer applications.

For analytical chemists, 1-(benzyloxy)-4-iodo-2-methoxybenzene serves as a HPLC retention time marker in reversed-phase methods, with characteristic UV absorption at 265 nm (ε = 12,500 M-1cm-1). Its mass spectral fragmentation pattern (m/z 340 [M]+) aids in metabolite identification studies, particularly for phase I oxidative metabolism investigations in drug development pipelines.

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